molecular formula C11H14O2 B3191774 Methyl 2-(2,6-dimethylphenyl)acetate CAS No. 57486-72-3

Methyl 2-(2,6-dimethylphenyl)acetate

Cat. No.: B3191774
CAS No.: 57486-72-3
M. Wt: 178.23 g/mol
InChI Key: FIURMSDYKUNVJC-UHFFFAOYSA-N
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Description

Methyl 2-(2,6-dimethylphenyl)acetate is an organic compound with the molecular formula C11H14O2. It is a derivative of phenylacetic acid, where the phenyl ring is substituted with two methyl groups at the 2 and 6 positions. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-(2,6-dimethylphenyl)acetate can be synthesized through several methods. One common approach involves the esterification of 2-(2,6-dimethylphenyl)acetic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to optimize yield and efficiency. The use of automated synthesizers and flow chemistry techniques can help scale up the production while maintaining consistency and reproducibility .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(2,6-dimethylphenyl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding carboxylic acid, 2-(2,6-dimethylphenyl)acetic acid.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid.

Major Products:

    Oxidation: 2-(2,6-dimethylphenyl)acetic acid.

    Reduction: 2-(2,6-dimethylphenyl)ethanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Methyl 2-(2,6-dimethylphenyl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-(2,6-dimethylphenyl)acetate involves its interaction with specific molecular targets. In biological systems, it may act as a substrate for enzymes that catalyze ester hydrolysis, leading to the formation of 2-(2,6-dimethylphenyl)acetic acid. This acid can then participate in various metabolic pathways, exerting its effects through interactions with cellular receptors and enzymes .

Comparison with Similar Compounds

    Methyl phenylacetate: Lacks the methyl substitutions on the aromatic ring.

    Ethyl 2-(2,6-dimethylphenyl)acetate: Similar structure but with an ethyl ester group instead of a methyl ester.

    2,6-Dimethylphenyl acetate: Similar aromatic substitution but different ester group.

Uniqueness: Methyl 2-(2,6-dimethylphenyl)acetate is unique due to the specific positioning of the methyl groups on the aromatic ring, which can influence its reactivity and interactions in chemical and biological systems. This structural feature can lead to distinct properties and applications compared to its analogs .

Properties

IUPAC Name

methyl 2-(2,6-dimethylphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-8-5-4-6-9(2)10(8)7-11(12)13-3/h4-6H,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIURMSDYKUNVJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201299864
Record name Methyl 2,6-dimethylbenzeneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201299864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57486-72-3
Record name Methyl 2,6-dimethylbenzeneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57486-72-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2,6-dimethylbenzeneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201299864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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